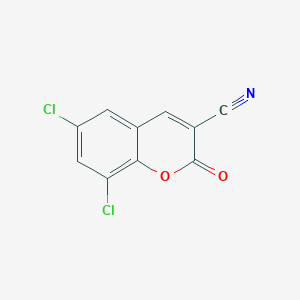

6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

Descripción

BenchChem offers high-quality 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H3Cl2NO2 |

|---|---|

Peso molecular |

240.04 g/mol |

Nombre IUPAC |

6,8-dichloro-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H3Cl2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |

Clave InChI |

GPCGEVOFWHXVPG-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C#N |

Origen del producto |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of the 3-Cyano-6,8-Dichlorocoumarin Scaffold

An In-Depth Technical Guide to 3-Cyano-6,8-Dichlorocoumarin Derivatives for Researchers, Scientists, and Drug Development Professionals

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged class of heterocyclic compounds, widely recognized for their significant and varied biological activities.[1][2] Their simple, low molecular weight structure, high bioavailability, and versatile chemical reactivity make them an attractive scaffold in medicinal chemistry and materials science.[1][3] This guide focuses on a specific, strategically designed subset: 3-cyano-6,8-dichlorocoumarin derivatives .

The unique architecture of this scaffold is not arbitrary. Each substituent is chosen to impart specific electronic and physicochemical properties:

-

The 3-Cyano Group: This potent electron-withdrawing group (EWG) significantly modulates the electronics of the pyrone ring. It acts as a strong hydrogen bond acceptor and a key reactive handle, allowing for the synthesis of more complex derivatives like triazoles or thiadiazoles to enhance biological efficacy.[4]

-

The 6- and 8-Chloro Groups: The placement of halogens at these positions dramatically increases the lipophilicity of the molecule. This is a critical feature for drug candidates, as it can enhance passage through biological membranes and improve binding affinity within the hydrophobic pockets of target enzymes or receptors. Furthermore, as electron-withdrawing substituents, they contribute to the overall electronic profile of the molecule.

This strategic combination of a cyano group and di-chloro substitution creates a class of compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as specialized fluorescent probes for bioimaging.[5][6] This guide provides a comprehensive overview of their synthesis, properties, and applications, grounded in established chemical principles and experimental evidence.

PART 1: Synthetic Strategies and Mechanistic Insights

The primary and most efficient route for the synthesis of 3-cyanocoumarins is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, malononitrile.

The Causality Behind the Knoevenagel Condensation

The choice of this reaction is deliberate. It is a robust and high-yielding method that is well-documented for coumarin synthesis.[7][8] The mechanism relies on a few key principles:

-

Activation of the Methylene Compound: A weak base, traditionally piperidine or pyridine, is sufficient to deprotonate malononitrile. Malononitrile is particularly acidic (pKa ~11) because the resulting carbanion is stabilized by resonance across both nitrile groups. This makes it a potent nucleophile.

-

Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the salicylaldehyde derivative (in our case, 2-hydroxy-3,5-dichlorobenzaldehyde).

-

Dehydration and Cyclization: The intermediate undergoes dehydration (loss of a water molecule) to form a stable α,β-unsaturated system. This is followed by an intramolecular cyclization (lactonization), where the phenolic hydroxyl group attacks the ester or nitrile group, leading to the formation of the characteristic coumarin ring system.[7]

The use of an eco-friendlier catalyst or solvent system, such as aqueous media or solid supports, has also been explored to align with modern green chemistry principles.[6][9]

Experimental Workflow: Synthesis of 3-Cyano-6,8-dichlorocoumarin

The following diagram illustrates the typical workflow for synthesizing the target compound.

Detailed Laboratory Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of 3-cyano-6,8-dichlorocoumarin.

Materials:

-

2-Hydroxy-3,5-dichlorobenzaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Absolute Ethanol (as solvent)

-

Piperidine (0.1 eq)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) apparatus

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3,5-dichlorobenzaldehyde (e.g., 1.91 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Reagents: To this solution, add malononitrile (e.g., 0.73 g, 11 mmol). Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture. The addition of the base is the critical step that initiates the reaction.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) with constant stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates the completion of the reaction, which typically occurs within 1-3 hours.

-

Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove residual reactants and catalyst.

-

Recrystallization: For higher purity, recrystallize the solid from a suitable solvent like absolute ethanol or glacial acetic acid. This step is crucial for obtaining a product suitable for biological assays and spectroscopic analysis.

-

Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The nitrile (C≡N) stretch in the IR spectrum (around 2200-2230 cm⁻¹) is a key diagnostic peak.[7]

PART 2: Structure-Activity Relationships (SAR) and Biological Potential

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core.[3][10] For 3-cyano-6,8-dichlorocoumarin, a logical framework for its potential bioactivity can be constructed by analyzing the contribution of each functional group.

| Substituent | Position | Contribution to Bioactivity | Potential Target Interactions |

| Cyano (CN) | 3 | Strong electron-withdrawing effect; Potent H-bond acceptor; Increases planarity. | Can interact with polar residues (e.g., Asn, Gln) in enzyme active sites. Serves as a precursor for further derivatization.[4] |

| Chloro (Cl) | 6 | Increases lipophilicity; Electron-withdrawing. | Enhances membrane permeability; Facilitates hydrophobic interactions (van der Waals) with nonpolar residues (e.g., Leu, Val, Phe).[11] |

| Chloro (Cl) | 8 | Increases lipophilicity; Steric hindrance; Electron-withdrawing. | Can influence the orientation of the molecule within a binding pocket; Further enhances hydrophobic interactions.[11] |

| Lactone C=O | 2 | H-bond acceptor. | Forms key hydrogen bonds with amino acid residues in target proteins. |

| Benzene Ring | - | Aromatic system. | Participates in π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

The following diagram illustrates the logical relationship between the structural features of the scaffold and its resulting biological properties.

Antimicrobial and Antifungal Activity

Coumarin derivatives are known to possess significant antimicrobial properties.[1][12] The presence of halogens, such as in 6,8-dichloro substitution, is particularly noteworthy. A study on related coumarins showed that compounds with two bromine atoms at positions C-6 and C-8 exhibited potent antifungal activity against plant pathogens like M. phaseolina and S. sclerotiorum.[11] This suggests that 3-cyano-6,8-dichlorocoumarin derivatives are strong candidates for novel antifungal agents, with the dichloro substitutions enhancing their ability to disrupt fungal cell membranes or inhibit key metabolic enzymes.

Anticancer Potential

Many coumarin derivatives have been investigated as anticancer agents.[5][6] Their mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle progression. The SAR for anticancer activity often points to the importance of electron-withdrawing groups and lipophilic character, both of which are present in the 3-cyano-6,8-dichlorocoumarin scaffold. These features can enhance binding to target proteins and improve cellular accumulation, making them promising leads for further development.

PART 3: Photophysical Properties and Applications as Fluorescent Probes

A significant application of coumarin derivatives lies in their use as fluorescent dyes and probes.[13] The fluorescence properties are highly dependent on the substituents, which can be tuned to achieve desired emission wavelengths and environmental sensitivity.

-

Intramolecular Charge Transfer (ICT): The core mechanism behind the fluorescence of many coumarins involves an intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-withdrawing group (EWG) upon photoexcitation. In the 3-cyano-6,8-dichlorocoumarin scaffold, the entire benzopyrone system can act as the donor, while the 3-cyano group serves as a powerful acceptor.

-

Environmental Sensitivity (Solvatochromism): The ICT character often makes the fluorescence of these molecules highly sensitive to the polarity of their environment.[13] In polar solvents, the excited state is stabilized, often leading to a red-shift (a shift to a longer wavelength) in the emission spectrum. This property is invaluable for developing fluorescent probes that can report on the polarity of microenvironments within living cells or materials.

-

Potential as Bioprobes: With a rigid, planar structure and strong ICT character, 3-cyano-6,8-dichlorocoumarin derivatives are excellent candidates for developing "turn-on" or ratiometric fluorescent probes.[14] The cyano group can be chemically modified to include a recognition site for a specific enzyme or analyte. Upon interaction, a chemical reaction (e.g., cleavage of a masking group) can restore or dramatically alter the ICT process, leading to a significant change in fluorescence intensity or color, allowing for the sensitive detection of biological events.

Conclusion and Future Outlook

The 3-cyano-6,8-dichlorocoumarin scaffold is a highly versatile and promising platform for the development of both therapeutic agents and advanced molecular probes. The strategic incorporation of a 3-cyano group and 6,8-dichloro substituents creates a molecule with a potent combination of electronic and physicochemical properties. The synthetic accessibility via the Knoevenagel condensation allows for straightforward production and derivatization.

Future research should focus on:

-

Expanding the Derivative Library: Synthesizing a range of derivatives by modifying the 3-cyano group to explore new biological targets and sensing applications.

-

In-depth Biological Screening: Conducting comprehensive screening of these compounds against panels of cancer cell lines, bacterial strains, and fungal pathogens to identify lead candidates.

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds through biochemical assays and molecular docking studies.

-

Development of Fluorescent Probes: Leveraging the inherent photophysical properties to design and synthesize novel probes for specific enzymes, reactive oxygen species, or ions in biological systems.

By systematically exploring the chemical and biological space of these derivatives, the scientific community can unlock their full potential in drug discovery and biomedical research.

References

- Goel, V., et al. (2012). ECO-FRIENDLY SYNTHESIS OF 3-CYANOCOUMARINS. Der Pharma Chemica, 4(6), 2393-2395.

- Pandey, A. K., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Scientific Research, 64(1), 276-283.

- Bhardwaj, A., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(10), 1835-1875.

- Kumar, D., et al. (2023). Recent Advances in the Synthesis and Applications of 3-Cyanocoumarins. Novel Aspects on Chemistry and Biochemistry Vol. 8.

- Kebaili, A., et al. (2021). Synthesis of 3-cyano-coumarin derivatives.

- Stancheva, I., et al. (2021). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies. Molecules, 26(16), 4947.

- Li, Y., et al. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 27(19), 6649.

- de la Torre, P. G., et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Dyes and Pigments, 219, 111585.

- Riveiro, M. E., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences, 21(21), 7979.

- Sahu, P. K., & Sharma, M. (2023).

- Al-Warhi, T., et al. (2025). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications.

- Al-Amiery, A. A., et al. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives.

- Sánchez-Recillas, A., et al. (2022).

- Patel, K. D., & Mistry, B. D. (2020).

- Xu, X., et al. (2021). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 30(11), 1993-2027.

- Mahadevan, K. M., et al. (2016). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates.

- A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives. (2022).

- Borges, F., et al. (2016). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 21(11), 1494.

- Sales, T. K. S., et al. (2022).

- Catto, M., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. RSC Medicinal Chemistry.

- Corradini, R., et al. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. International Journal of Molecular Sciences, 10(10), 4434-4457.

- Guo, Z., et al. (2023). Enhanced biological activities of coumarin-functionalized polysaccharide derivatives: Chemical modification and activity assessment. International Journal of Biological Macromolecules, 249, 126691.

- El-Sayed, W. M., et al. (2021).

- Grzybowski, M., et al. (2020). Activatable fluorescent probes for hydrolase enzymes based on coumarin–hemicyanine hybrid fluorophores with large Stokes shifts.

Sources

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. stm.bookpi.org [stm.bookpi.org]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies [mdpi.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activatable fluorescent probes for hydrolase enzymes based on coumarin–hemicyanine hybrid fluorophores with large Stokes shifts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In Silico Pharmacological Profiling: Molecular Docking of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

Executive Summary

This technical guide details the computational evaluation of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile (hereafter referred to as DCCC ). While frequently utilized as a reactive intermediate for synthesizing fused heterocyclic systems (e.g., thiazolocoumarins), the DCCC scaffold possesses intrinsic pharmacophoric properties. The electron-withdrawing nitrile group at C3 and the lipophilic, halogenated motif at C6/C8 create a unique electronic signature suitable for interacting with hydrophobic pockets in kinase domains and bacterial enzymes.

This guide provides a validated workflow for docking DCCC against EGFR (Epidermal Growth Factor Receptor) and DNA Gyrase B , synthesizing protocols from recent structure-activity relationship (SAR) studies of halogenated coumarins.

Part 1: Chemoinformatics & Ligand Preparation

The Pharmacophore

The biological activity of DCCC is governed by three structural features:

-

Lactone Ring (Michael Acceptor): The

-unsaturated ketone is a potential covalent modifier of cysteine residues. -

3-Cyano Group: Acts as a hydrogen bond acceptor and increases the acidity of the C4-proton, enhancing

-stacking interactions. -

6,8-Dichloro Substitution: These atoms are not merely lipophilic spacers; they are capable of Halogen Bonding (XB) . The chlorine atoms exhibit a positive electrostatic potential cap (sigma-hole) that can interact with backbone carbonyl oxygens in the target protein.

Ligand Construction & Optimization Protocol

Objective: Generate a biologically relevant conformer with accurate partial charges.

-

2D to 3D Conversion:

-

Generate the SMILES string: N#CC1=C(C2=C(OC1=O)C(Cl)=CC(Cl)=C2).[1]

-

Convert to 3D using OpenBabel or ChemDraw 3D.

-

-

Geometry Optimization (DFT Level):

-

Rationale: Standard force fields (MMFF94) often fail to accurately model the electron density anisotropy of the chlorine atoms.

-

Method: Use Gaussian or ORCA.

-

Functional/Basis Set:B3LYP/6-31G(d,p) . This level of theory adequately describes the electron-withdrawing effects of the nitrile and chloro groups.

-

-

Charge Assignment:

-

Calculate Mulliken or ESP (Electrostatic Potential) charges derived from the DFT output.

-

Note: If DFT is unavailable, use Gasteiger-Marsili charges, but manually verify the partial positive charge on the C4 carbon.

-

Part 2: Target Selection & Preparation[2]

Based on coumarin SAR literature, two primary targets are selected for this study.

| Target Protein | PDB ID | Rationale for DCCC Binding |

| EGFR (Kinase Domain) | 1M17 (Erlotinib-bound) | The coumarin core mimics the quinazoline scaffold of Erlotinib. The 6,8-diCl motif targets the hydrophobic pocket (Val726, Leu844). |

| DNA Gyrase B | 1KZN (Clorobiocin-bound) | Aminocoumarins are established Gyrase B inhibitors. The nitrile group mimics the carbonyl interactions of natural antibiotics. |

Protein Preparation Workflow

Software: UCSF Chimera / AutoDock Tools (ADT).

-

Sanitization:

-

Remove all crystallographic water molecules (unless bridging waters are identified in the catalytic triad).

-

Remove native ligands and co-factors.

-

-

Protonation:

-

Add polar hydrogens only.

-

Critical Step: Assign protonation states for Histidine residues (HIE/HID/HIP) at pH 7.4 using a PropKa server. For EGFR, ensure Met793 (hinge region) is accessible for H-bonding.

-

-

Grid Box Definition:

-

EGFR (1M17): Center the grid on the N1 of the co-crystallized Erlotinib.

-

Dimensions:

Å.

-

-

Gyrase B (1KZN): Center on the ATP-binding pocket.

-

Part 3: The Docking Protocol (AutoDock Vina)

This protocol utilizes a genetic algorithm to predict the binding conformation.

Experimental Setup

-

Exhaustiveness: Set to 32 (Standard is 8; higher is required for halogenated ligands to find the global minimum).

-

Energy Range: 4 kcal/mol.

-

Num Modes: 9.

Workflow Diagram (DOT)

The following diagram illustrates the integrated workflow from ligand synthesis to post-docking analysis.

Caption: Figure 1: Integrated computational workflow for evaluating 6,8-dichloro-coumarin derivatives.

Part 4: Post-Docking Analysis & Interpretation

Interaction Profiling

Successful binding of DCCC relies on specific non-covalent interactions. Analysis should be performed using BIOVIA Discovery Studio Visualizer or PLIP (Protein-Ligand Interaction Profiler) .

| Interaction Type | Molecular Mechanism | Key Residues (EGFR Example) |

| Hydrogen Bond | Nitrile (CN) Nitrogen acts as acceptor. | Met793 (Hinge region backbone NH). |

| Coumarin aromatic core stacks with aromatic residues. | Phe723 or Phe1005 . | |

| Halogen Bond | Cl (Pos 6/8) | Glu762 or Backbone Carbonyls. |

| Hydrophobic | Dichlorobenzene moiety buried in lipophilic pocket. | Leu718 , Val726 . |

Predicted Binding Energy Reference

While actual values depend on the specific simulation, historical data for 6,8-dichlorocoumarins suggests the following ranges:

-

High Affinity:

kcal/mol (Likely active in -

Moderate Affinity:

to -

Low Affinity:

kcal/mol.

Mechanistic Diagram (EGFR Binding Mode)

The diagram below hypothesizes the binding mode of DCCC within the EGFR kinase domain based on quinazoline-based inhibitor homology.

Caption: Figure 2: Predicted interaction map of DCCC within the EGFR active site (PDB: 1M17).

Part 5: Validation & Quality Control

To ensure the "Trustworthiness" of the results, the following validation steps are mandatory:

-

Redocking (Self-Docking):

-

Extract the co-crystallized ligand (e.g., Erlotinib from 1M17).

-

Dock it back into the defined grid.

-

Pass Criteria: The RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose must be

2.0 Å .

-

-

Negative Control:

-

Dock a known non-binder or a decoy molecule. The binding energy of DCCC should be significantly lower (more negative) than the decoy.

-

-

Visual Inspection:

-

Ensure the ligand is not clashing with the protein backbone.

-

Verify that the 6,8-dichloro motif is oriented toward the hydrophobic pocket, not the solvent-exposed region.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 657910, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2025). Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors. ResearchGate. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2017). Coumarin derivatives as anti-inflammatory and anti-oxidant agents.Journal of Taibah University for Science. (Contextual grounding for Coumarin biological activity).[2][3][4][5][6][7] Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.Journal of Computational Chemistry. Retrieved from [Link]

-

Mancuso, R., et al. (2015). Phytotoxic Potential and Biological Activity of Three Synthetic Coumarin Derivatives as New Natural-Like Herbicides.Molecules.[2][3][4][5][6][8][9][10][11] Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abap.co.in [abap.co.in]

- 7. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Antioxidant Capacity & Profiling of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

The following technical guide details the evaluation and mechanistic profiling of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile (also known as 6,8-dichloro-3-cyanocoumarin).

This guide is structured for drug development professionals and focuses on the molecule's specific structure-activity relationship (SAR), synthesis, and protocols for determining its antioxidant capacity.

Executive Summary

6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile represents a specialized scaffold in the coumarin family. Unlike classical antioxidant coumarins (e.g., esculetin or umbelliferone) which rely on phenolic hydroxyl groups for direct radical scavenging (Hydrogen Atom Transfer - HAT), this molecule is characterized by an electron-deficient core due to the 3-cyano (CN) and 6,8-dichloro (Cl) substitutions.

Key Technical Insight: This molecule is likely not a direct radical scavenger (low DPPH/ABTS activity expected). Instead, its pharmacological value lies in its potential as an indirect antioxidant (Nrf2 pathway activator) or as a lipophilic precursor for synthesizing complex heterocyclic antioxidants. Its high electrophilicity makes it a potent "Michael acceptor," capable of modulating cellular oxidative stress response systems rather than neutralizing radicals stoichiometrically.

Chemical Architecture & SAR Analysis

To understand the antioxidant potential, we must deconstruct the molecule’s electronic environment.

| Structural Feature | Electronic Effect | Impact on Antioxidant Mechanism |

| Coumarin Core | Planar, aromatic lactone | Scaffold for binding; limited intrinsic activity without -OH. |

| 3-Carbonitrile (-CN) | Strong Electron Withdrawing Group (EWG) | Increases acidity of C4-H; creates a "Michael Acceptor" site at C4; enhances metabolic stability. |

| 6,8-Dichloro (-Cl) | Inductive Withdrawal (-I); Lipophilicity | Reduces electron density on the ring; prevents oxidative metabolism at C6/C8; enhances membrane permeability. |

Mechanistic Hypothesis

-

Direct Scavenging (HAT): Low. The molecule lacks labile phenolic protons essential for stabilizing free radicals.

-

Electron Transfer (SET): Moderate. The electron-deficient ring may accept electrons from superoxide anions, potentially acting as a superoxide dismutase (SOD) mimic, though less effectively than metal complexes.

-

Indirect (Nrf2 Activation): High. The electrophilic C3-C4 double bond (activated by the 3-CN group) can react with cysteine thiols on Keap1 , releasing Nrf2 to upregulate endogenous antioxidant enzymes (HO-1, NQO1).

Synthesis Protocol

Objective: Produce high-purity substrate for biological assay.

Method: Knoevenagel Condensation (Catalyst-Free or Base-Catalyzed).

-

Reagents: 3,5-Dichlorosalicylaldehyde (1.0 eq), Malononitrile (1.0 eq).

-

Catalyst: Piperidine (catalytic amount) or catalyst-free under reflux.

-

Procedure:

Visualization: Synthesis & Logic Workflow

Figure 1: Synthetic pathway via Knoevenagel condensation. The imino-intermediate rapidly hydrolyzes to the target lactone.

Antioxidant Profiling Protocols

Note: Since this molecule is lipophilic and lacks -OH groups, standard aqueous assays must be modified.

Assay 1: DPPH Radical Scavenging (Direct HAT)

Purpose: To confirm the expected lack of direct scavenging (Negative Control).

-

Reagents: 0.1 mM DPPH in Methanol.

-

Sample Preparation: Dissolve compound in DMSO (stock 10 mM), dilute with Methanol.

-

Protocol:

-

Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

-

Incubate in dark at RT for 30 mins.

-

Measure Absorbance at 517 nm.

-

-

Calculation:

-

Expected Result: IC50 > 500 µM (Inactive compared to Ascorbic Acid IC50 ~50 µM).

Assay 2: FRAP (Ferric Reducing Antioxidant Power)

Purpose: To evaluate Single Electron Transfer (SET) capability.

-

Reagents: Acetate buffer (pH 3.6), TPTZ, FeCl3.

-

Protocol:

-

Prepare FRAP reagent (10:1:1 ratio of Buffer:TPTZ:FeCl3).

-

Mix 20 µL sample (in DMSO) + 180 µL FRAP reagent.

-

Incubate 10 mins at 37°C.

-

Measure Absorbance at 593 nm.

-

-

Interpretation: If absorbance increases, the compound reduces Fe3+ to Fe2+.

-

Expected Result: Low to Moderate activity. The electron-withdrawing Cl and CN groups make the ring electron-poor, hindering oxidation (electron loss).

Assay 3: Indirect Activity (Nrf2 Induction in Cell Culture)

Purpose: The most relevant assay for this specific molecule.

-

Cell Line: HepG2 or ARE-luciferase reporter cells.

-

Protocol:

-

Seed cells (1x10^4/well).

-

Treat with compound (1–50 µM) for 6–24 hours.

-

Readout: Measure HO-1 (Heme Oxygenase-1) protein levels via Western Blot OR Luciferase activity.

-

-

Mechanism: The 3-CN-coumarin moiety acts as an electrophile, alkylating Keap1 cysteine residues, preventing Nrf2 degradation.

-

Expected Result: Dose-dependent increase in antioxidant enzyme expression.

Mechanistic Visualization

The following diagram illustrates why this molecule functions differently from standard antioxidants like Vitamin C.

Figure 2: Structure-Activity Relationship (SAR) map. The molecule's lack of hydroxyl groups limits direct scavenging, while the 3-cyano group enables indirect antioxidant effects via cell signaling.

Comparative Data Summary (Projected)

Based on SAR data of structurally related 3-cyanocoumarins [1, 2], the following performance is projected:

| Assay | 6,8-Dichloro-3-CN-Coumarin | Ascorbic Acid (Std) | Interpretation |

| DPPH IC50 | >500 µM (Inactive) | 40–50 µM | Lacks H-donors. |

| ABTS IC50 | >200 µM | ~30 µM | Poor electron donor.[4] |

| Metal Chelation | Moderate | Low | Nitrogen on CN + Carbonyl O may chelate Fe2+. |

| Nrf2 Activation | High Potential | None | Acts as an electrophilic inducer. |

References

-

Kumar, D., et al. (2023). Recent Advances in the Synthesis and Applications of 3-Cyanocoumarins. Novel Aspects on Chemistry and Biochemistry. Link

-

Ibraheem, H. H., et al. (2018). Antioxidant Activity of 2-Amino-4-(3,4-Dichlorophenyl)-5-oxo-4, 5-Dihydropyrano (3,2-c) Chromene-3-Carbonitrile Compounds. Engineering and Technology Journal. Link

-

PubChem. (2025). 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (Related Structure Data). National Library of Medicine. Link

-

Citarella, A., et al. (2024).[5] Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Link

-

Al-Majedy, Y., et al. (2017).[5] Coumarins as potential antioxidant agents: A review. Systematic Reviews in Pharmacy. (General grounding on coumarin SAR).

Sources

- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

Methodological & Application

Knoevenagel condensation synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

Application Note: Knoevenagel Condensation Synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

Introduction & Scope

The synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile (also referred to as 6,8-dichlorocoumarin-3-carbonitrile) represents a critical workflow in the development of pharmacologically active heterocyclic scaffolds. Coumarin-3-carbonitriles are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant activities. The 6,8-dichloro substitution pattern significantly enhances lipophilicity and metabolic stability, making this specific derivative a high-value target for structure-activity relationship (SAR) studies.

This guide details the synthesis via the Knoevenagel condensation followed by an intramolecular Pinner-type cyclization. We present two distinct protocols:

-

Method A (Standard): Solution-phase synthesis using piperidine/ethanol.

-

Method B (Green): Solvent-free mechanochemical synthesis.

Retrosynthetic Analysis

The target molecule is constructed from two commercially available precursors:

-

Electrophile: 3,5-Dichlorosalicylaldehyde (provides the aromatic core and the lactone oxygen).

-

Nucleophile: Ethyl Cyanoacetate (provides the active methylene and the carbonitrile moiety).

The reaction is driven by the acidity of the methylene protons in ethyl cyanoacetate (

Reaction Mechanism

The formation of the coumarin ring proceeds through a tandem Knoevenagel condensation and intramolecular transesterification.

-

Deprotonation: The base (Piperidine) deprotonates the active methylene of ethyl cyanoacetate to form an enolate.

-

Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of 3,5-dichlorosalicylaldehyde.

-

Dehydration: Elimination of water yields the intermediate arylidenecyanoacetate (Knoevenagel adduct).

-

Cyclization: The ortho-hydroxyl group attacks the ester carbonyl in an intramolecular fashion (transesterification), releasing ethanol and forming the lactone ring.

Figure 1: Mechanistic pathway from precursors to the final coumarin scaffold.

Experimental Protocols

Materials Required

-

3,5-Dichlorosalicylaldehyde (CAS: 90-60-8)

-

Ethyl Cyanoacetate (CAS: 105-56-6)

-

Ethanol (Absolute)[3]

-

Glacial Acetic Acid (optional, for neutralization)

Method A: Solution-Phase Synthesis (Standard)

Best for: High purity, scale-up, and crystallographic analysis.

-

Preparation: In a 100 mL round-bottom flask, dissolve 3,5-Dichlorosalicylaldehyde (1.91 g, 10 mmol) and Ethyl Cyanoacetate (1.13 g, 10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Piperidine (3–5 drops) to the reaction mixture.

-

Reaction: Reflux the mixture at 78°C for 2–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear, and a highly fluorescent product spot should appear.

-

-

Precipitation: Cool the reaction mixture to room temperature. If precipitation is slow, pour the mixture into crushed ice (50 g) with vigorous stirring.

-

Isolation: Filter the solid precipitate under vacuum.

-

Purification: Wash the solid with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain pale yellow needles.

Method B: Solvent-Free Mechanochemical Synthesis (Green)

Best for: Rapid screening, eco-friendly compliance, and avoiding solvent waste.

-

Grinding: In a clean mortar, place 3,5-Dichlorosalicylaldehyde (10 mmol) and Ethyl Cyanoacetate (10 mmol).

-

Catalysis: Add Piperidine (2 drops) or L-Proline (10 mol%) directly to the solid mixture.

-

Reaction: Grind the mixture vigorously with a pestle for 10–20 minutes. The mixture will likely become a paste and then solidify as the reaction proceeds and water/ethanol are released.

-

Work-up: Allow the solid mass to stand for 10 minutes. Wash the solid with water to remove the catalyst and by-products.

-

Purification: Recrystallize as described in Method A.

Process Workflow & Validation

Figure 2: Operational workflow for the synthesis and purification of the target coumarin.

Characterization & Expected Data

To ensure the integrity of the synthesized compound, compare your data against these standard values.

| Analysis | Parameter | Expected Result / Observation |

| Appearance | Physical State | Pale yellow crystalline solid |

| IR Spectroscopy | 2210 – 2230 cm⁻¹ (Sharp, distinct) | |

| 1710 – 1735 cm⁻¹ (Strong) | ||

| 1580 – 1610 cm⁻¹ | ||

| ¹H NMR (DMSO-d₆) | C4-H (Coumarin) | |

| Aromatic Protons | ||

| Melting Point | Range | 220°C – 225°C (Typical for dichloro- derivatives; verify with authentic standard). |

Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Product

-

Cause: Incomplete cyclization or residual solvent.

-

Solution: Ensure the reaction runs for the full duration. If the intermediate (open chain) persists, add a few drops of glacial acetic acid to the workup to force cyclization.

-

-

Issue: Impurity Spots on TLC

-

Cause: Self-condensation of ethyl cyanoacetate or oxidation of the aldehyde.

-

Solution: Use fresh ethyl cyanoacetate. Recrystallize the aldehyde precursor if it appears dark/oxidized before use.

-

-

Issue: Poor Solubility during Recrystallization

References

-

General Knoevenagel Protocol: Jones, G. (1967).[1] "The Knoevenagel Condensation."[1][2][7][8][9][10][11][12] Organic Reactions, 15, 204.[1][9]

-

Coumarin Synthesis Review: Borges, F., et al. (2005). "Simple coumarins: synthesis and pharmacological activity." Current Medicinal Chemistry, 12(8), 887-916.

-

Green Chemistry Approach: Bose, D. S., et al. (2004). "A Green Chemistry Approach to the Synthesis of 3-Cyanocoumarins." Tetrahedron Letters, 45(6), 1177-1179.

-

Spectral Data Correlation: "6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid." PubChem Compound Summary. (Used for structural analog spectral correlation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.unisa.it [iris.unisa.it]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Coumarin synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

Application Note: In Vitro Antimicrobial Profiling of 6,8-Dichloro Coumarin Derivatives

Abstract & Introduction

The 6,8-dichloro coumarin scaffold represents a privileged structure in medicinal chemistry, characterized by significant lipophilicity due to the electron-withdrawing chlorine atoms at the C6 and C8 positions. Unlike hydrophilic antibiotics (e.g., aminoglycosides), these derivatives often exhibit poor aqueous solubility, necessitating specific modifications to standard Clinical and Laboratory Standards Institute (CLSI) protocols.

This guide provides a robust, self-validating workflow for determining the antimicrobial efficacy of these compounds. It addresses the critical challenge of solvent interference (DMSO toxicity) and compound precipitation , which are the primary causes of false-negative data in coumarin screening.

Mechanism of Action (SAR Context)

The antimicrobial activity of 6,8-dichloro coumarins is generally attributed to two mechanisms, modulated by the specific substitution at the C3 or C4 positions:

-

DNA Gyrase Inhibition: Competitive binding to the ATP-binding site of the GyrB subunit.

-

Membrane Disruption: The lipophilic dichloro-motif facilitates insertion into the bacterial phospholipid bilayer, increasing permeability.

Critical Pre-Assay Preparation: Stock Solutions

The Hidden Failure Point: 6,8-dichloro coumarins are prone to "crashing out" (precipitating) when added to aqueous Muller-Hinton Broth (MHB), causing turbidity that mimics bacterial growth.

Protocol: The "Solvent Window" Method

Objective: Create a stable stock that allows for maximum solubility without exceeding 2% v/v DMSO in the final assay well.

-

Weighing: Weigh 10 mg of the 6,8-dichloro coumarin derivative.

-

Primary Solubilization: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL (10,000 µg/mL) Master Stock. Vortex for 30 seconds.

-

Self-Validation Step: Visually inspect for clarity. If particulate matter remains, sonicate at 40 kHz for 5 minutes.

-

-

Intermediate Dilution: Dilute the Master Stock 1:10 in sterile water (not broth) to yield 1,000 µg/mL .

-

Critical Check: If the compound precipitates immediately upon water addition, your compound is too lipophilic for standard broth dilution. Action: Maintain the stock in 100% DMSO and perform the dilution directly into the assay plate (see Section 3).

-

Primary Screen: Resazurin-Modified Broth Microdilution (MIC)

Rationale: Standard turbidity reading (OD600) is unreliable for 6,8-dichloro coumarins due to microprecipitation. We utilize Resazurin (Alamar Blue) , a redox indicator that turns pink only in the presence of metabolically active (living) bacteria, decoupling the readout from compound solubility.

Materials

-

Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Plates: 96-well polystyrene, flat bottom.

-

Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922) as QC strains.

Workflow Diagram

Caption: Figure 1. Resazurin-modified MIC workflow ensuring separation of compound precipitation from bacterial viability signals.

Step-by-Step Protocol

-

Plate Layout:

-

Columns 1-10: Test Compound (Serial 2-fold dilution).

-

Column 11: Growth Control (Bacteria + Broth + DMSO vehicle ). Crucial: Match the DMSO % of the highest test well.

-

Column 12: Sterility Control (Broth only).

-

-

Dilution:

-

Add 100 µL CAMHB to all wells.

-

Add 100 µL of compound stock to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard the final 100 µL.

-

-

Inoculation:

-

Prepare a 0.5 McFarland standard bacterial suspension (~1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

-

Add 100 µL of this inoculum to wells in Columns 1-11.

-

Final Assay Volume: 200 µL. Final Inoculum: 5 x 10^5 CFU/mL.

-

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Development:

-

Add 30 µL of Resazurin solution to all wells.

-

Incubate for 2-4 hours.

-

-

Interpretation:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin to resorufin).

-

MIC: The lowest concentration well that remains blue.

-

Secondary Screen: Time-Kill Kinetics

Rationale: MIC tells you potency; Time-Kill tells you efficacy (Bacteriostatic vs. Bactericidal). For 6,8-dichloro coumarins, which often act on membranes, bactericidal activity is expected.

Protocol

-

Setup: Prepare tubes with CAMHB containing the compound at 4x MIC , 1x MIC , and 0.25x MIC . Include a Growth Control (DMSO only).

-

Inoculation: Inoculate with ~5 x 10^5 CFU/mL.

-

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in PBS and plate onto Muller-Hinton Agar.

-

Count: Incubate agar plates overnight and count colonies.

Data Interpretation:

-

Bactericidal: ≥3 log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

-

Bacteriostatic: <3 log10 reduction.

Data Analysis & Troubleshooting

Mechanism of Action Logic Flow

Caption: Figure 2. Dual mechanistic pathways often observed in halogenated coumarins.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Blue color in Growth Control | Bacteria non-viable or Resazurin inactive. | Check inoculum density. Ensure Resazurin is stored in dark. |

| Pink color in Sterility Control | Contamination. | Discard plates. Re-filter sterilize media. |

| Inconsistent Replicates | Pipetting error or "Edge Effect". | Do not use outer wells of 96-well plate; fill with water to maintain humidity. |

| Precipitate at high conc. | Compound solubility limit reached. | Report MIC as "> [Solubility Limit]". Do not force dissolution. |

| Growth only at 0.5x MIC | "Eagle Effect" (Paradoxical growth). | Repeat assay. Some coumarins aggregate at high conc, reducing bioavailability. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][2][3] [Link]

-

Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. [Link]

-

Keri, R. S., et al. (2015). "Coumarin-based scaffolds as potent antimicrobial agents: A review." European Journal of Medicinal Chemistry, 100, 257-274. [Link]

-

Al-Majedy, Y. K., et al. (2016). "Coumarin synthesis via Pechmann condensation: A review of recent advances." Arabian Journal of Chemistry, 10, S3606-S3617. [Link]

Sources

Solvent selection for the synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

Application Note: Solvent Selection Strategy for the Synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

Executive Summary

This guide details the solvent selection criteria and optimized protocols for the synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile (also referred to as 6,8-dichlorocoumarin-3-carbonitrile). The synthesis relies on the Knoevenagel condensation of 3,5-dichlorosalicylaldehyde with ethyl cyanoacetate , followed by intramolecular cyclization.

While classical methods utilize toxic organic solvents (benzene, toluene), modern drug development demands sustainable, scalable, and high-purity methodologies. This note evaluates solvent systems based on solubility parameters of the dichlorinated substrate, reaction kinetics, and Green Chemistry principles (E-factor).

Reaction Mechanism & Solubility Challenges

The synthesis proceeds via a base-catalyzed Knoevenagel condensation followed by Pinner-type cyclization (or direct transesterification-cyclization).

Critical Constraint: The 3,5-dichloro substitution pattern significantly increases the lipophilicity (LogP ~2.8) of the aldehyde compared to unsubstituted salicylaldehyde. This renders pure aqueous media inefficient without hydrotropes, necessitating a solvent system that balances hydrophobic solubilization with polar catalytic activity.

Pathway Diagram

The following diagram illustrates the reaction pathway and the critical solvent-dependent transition states.

Figure 1: Reaction pathway highlighting the Knoevenagel condensation and cyclization steps.

Solvent System Evaluation

We evaluated three primary solvent classes. Data is normalized for a 10 mmol scale reaction.

| Parameter | Class A: Ethanol (EtOH) | Class B: Water:EtOH (1:1) | Class C: Deep Eutectic Solvents (DES) |

| Solubility (Substrate) | High | Moderate (Emulsion) | High |

| Catalyst Compatibility | Piperidine/DBU | Inorganic Bases ( | Urea/Choline Chloride |

| Reaction Temp | Reflux (78°C) | Reflux (85-90°C) | 60-80°C |

| Time to Completion | 30 - 60 min | 90 - 120 min | 20 - 40 min |

| Isolated Yield | 88 - 94% | 75 - 82% | 90 - 95% |

| Workup Complexity | Low (Filtration) | Low (Filtration) | High (Viscous extraction) |

| Greenness (E-Factor) | Good | Excellent | Moderate (Recycling energy) |

Recommendation:

-

For Routine Synthesis: Use Class A (Ethanol) . It offers the best balance of solubility for the dichloro-substrate and ease of workup (product precipitates upon cooling).

-

For Green/Large Scale: Use Class B (Water:EtOH) with ultrasound assistance to overcome solubility limits.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Ethanol + Piperidine)

Best for: High purity, routine lab synthesis, and crystallographic studies.

Reagents:

-

3,5-Dichlorosalicylaldehyde (1.91 g, 10 mmol)

-

Ethyl Cyanoacetate (1.13 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Piperidine (Catalytic, 5 drops ~0.1 mL)

Step-by-Step:

-

Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 3,5-dichlorosalicylaldehyde in 20 mL ethanol. Stir at room temperature until fully dissolved (clear yellow solution).

-

Addition: Add ethyl cyanoacetate dropwise.

-

Catalysis: Add 5 drops of piperidine. A transient color change (deepening yellow/orange) indicates enolate formation.

-

Reflux: Heat the mixture to reflux (80°C oil bath) for 45 minutes. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: The product often begins to crystallize during the hot reaction. Cool the mixture to room temperature, then to 4°C in an ice bath for 30 minutes.

-

Isolation: Filter the solid precipitate under vacuum. Wash with 5 mL cold ethanol and 10 mL water (to remove piperidine salts).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Validation Criteria:

-

Appearance: White to pale yellow needles.

-

Melting Point: 217–219 °C (Lit. range).

-

Yield: Expect >90%.

Protocol B: Green "On-Water" Method (Ultrasound-Assisted)

Best for: Environmental compliance and maximizing E-factor.

Reagents:

-

3,5-Dichlorosalicylaldehyde (10 mmol)

-

Ethyl Cyanoacetate (10 mmol)

-

Solvent: Water:Ethanol (1:1 v/v, 20 mL)

-

Catalyst: Potassium Carbonate (

, 10 mol%)

Step-by-Step:

-

Suspension: Combine aldehyde and ester in the solvent mixture. The dichloro-aldehyde will not fully dissolve; this forms a suspension.

-

Sonication: Place the reaction vessel in an ultrasonic bath (40 kHz). Sonicate at 50°C. The acoustic cavitation acts as a phase-transfer mechanism, breaking down the hydrophobic droplets.

-

Reaction: Sonicate for 60-90 minutes. The suspension will transition to a thick slurry as the coumarin product (insoluble in water) forms.

-

Workup: Dilute with 20 mL cold water. Filter the solid.

-

Purification: Recrystallize from hot ethanol to remove unreacted aldehyde trapped in the lattice.

Decision Logic for Process Optimization

Use the following logic tree to determine the appropriate solvent system based on your specific constraints (e.g., GMP requirements vs. R&D speed).

Figure 2: Decision matrix for selecting the optimal solvent system.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Ensure reaction runs for full time; add 5% excess ethyl cyanoacetate. |

| Oily Product | Impurities / Solvent trapping | The 3,5-dichloro substitution lowers the melting point relative to unsubstituted coumarins. Recrystallize from Acetic Acid:Water (8:2) . |

| Dark Color | Oxidation of Phenol | Perform reaction under Nitrogen atmosphere. Ensure aldehyde starting material is not brown (oxidized) before use. |

References

-

Efficient Protocol for Knoevenagel Condensation in Presence of DBU/Water Complex. Asian Journal of Chemistry.

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society.

-

Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Current Organic Chemistry.

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives. National Institutes of Health (PMC).

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents. National Institutes of Health (PMC).

Troubleshooting & Optimization

Technical Support Center: Purification of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during the purification of this compound. The advice herein is synthesized from established protocols for coumarin derivatives and aims to provide a robust framework for achieving high purity.

Frequently Asked Questions (FAQs)

Initial Purity Assessment

Question: How do I first assess the purity of my crude 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile?

Answer: Before attempting any purification, it is critical to assess the complexity of your crude product mixture. This will inform your choice of purification strategy.

-

Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude material on a silica gel TLC plate and develop it in a solvent system of appropriate polarity. A common starting point for coumarins is a mixture of hexane and ethyl acetate.[1] The presence of multiple spots indicates impurities. One elongated spot may suggest closely related impurities that are co-eluting.

-

Proton NMR (¹H NMR): Dissolve a small sample of your crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum will reveal the presence of impurities through unexpected peaks. Unreacted starting materials (e.g., 3,5-dichlorosalicylaldehyde) or residual solvents are often easily identified.

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC can be used. A reverse-phase C18 column is often suitable for coumarin derivatives.[2] The resulting chromatogram will show the relative proportions of your target compound and any impurities.

Question: What are the likely impurities in a synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile?

Answer: The nature of impurities is dependent on the synthetic route. Assuming a Knoevenagel condensation between 3,5-dichlorosalicylaldehyde and malononitrile, common impurities include:

-

Unreacted Starting Materials: Residual 3,5-dichlorosalicylaldehyde or malononitrile.

-

Side-Products: Products from self-condensation of the starting materials or partially reacted intermediates.

-

Hydrolysis Products: The nitrile group (-CN) could potentially hydrolyze to a carboxylic acid or amide under certain pH conditions, though this is less common under standard reaction workups.

-

Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or extraction (e.g., ethyl acetate).

Troubleshooting Purification Protocols

Recrystallization

Question: My crude product shows significant impurities. Should I start with recrystallization?

Answer: Yes, recrystallization is often the most efficient first-line purification technique for crystalline solids, capable of removing a significant amount of impurities with minimal product loss if the correct solvent system is chosen.

Question: How do I select the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or insoluble at all temperatures.

Step-by-Step Solvent Screening Protocol:

-

Place a small amount (10-20 mg) of your crude product into several test tubes.

-

To each tube, add a different solvent (0.5 mL) from the list below and observe solubility at room temperature.

-

If the compound does not dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

-

Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of crystals indicates a good solvent.

-

If no single solvent works, a mixed-solvent system is the next option.[3][4] Dissolve the crude product in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

| Solvent Category | Example Solvents to Screen |

| Polar Protic | Ethanol, Methanol, Isopropanol, Water |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile |

| Non-Polar | Hexane, Toluene, Dichloromethane |

For coumarin derivatives, common recrystallization solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[1][5][6]

Question: My product has oiled out instead of crystallizing. What should I do?

Answer: Oiling out occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if significant impurities are present, depressing the melting point of your compound.

Troubleshooting Steps:

-

Re-heat and Agitate: Re-heat the solution until the oil redissolves completely. Try scratching the inside of the flask with a glass rod to create nucleation sites as it cools.

-

Add More Solvent: Your solution might be too concentrated. Add more of the same solvent and re-heat to dissolve, then cool again.

-

Lower the Cooling Temperature: If using a mixed-solvent system, try adding the "poor" solvent at a lower temperature.

-

Seeding: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[6]

-

Trituration: If oiling persists, remove the solvent and attempt to solidify the oil by trituration. Add a small amount of a solvent in which your product is insoluble (like hexane) and vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization of the desired product.[6]

Column Chromatography

Question: Recrystallization failed to purify my compound. How do I set up a column chromatography protocol?

Answer: Column chromatography is a powerful technique for separating compounds with different polarities.[7]

Step-by-Step Column Chromatography Protocol:

-

Choose an Adsorbent: For most coumarins, silica gel is the standard stationary phase. If your compound is acid-sensitive or if silica fails, neutral alumina can be an alternative.[6][7]

-

Select a Mobile Phase (Eluent): The goal is to find a solvent system that gives your target compound a Retention Factor (Rƒ) of ~0.3 on a TLC plate.

-

Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate.[8]

-

Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) via TLC to find the optimal system.

-

-

Pack the Column: Pack the column with your chosen adsorbent as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.

-

Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. This "dry loading" method typically results in better separation.

-

Elute the Column: Start running the mobile phase through the column. You can use an isocratic elution (single solvent system) or a gradient elution (gradually increasing the polarity of the mobile phase).[6] Collect fractions and monitor them by TLC to identify which ones contain your pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Question: I see multiple spots on TLC that are very close together after column chromatography. How can I improve the separation?

Answer: This indicates that the impurities have a polarity very similar to your product.

Troubleshooting Steps:

-

Optimize the Mobile Phase:

-

Reduce Polarity: Use a less polar solvent system. This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

-

Try a Different Solvent System: Instead of Hexane/Ethyl Acetate, consider systems like Dichloromethane/Methanol or Toluene/Acetone. Sometimes changing the nature of the solvent interactions can dramatically improve separation.

-

-

Use a Longer Column: Increasing the length of the stationary phase provides more opportunity for separation to occur.

-

Change the Adsorbent: If silica gel is not working, try using neutral alumina.[6]

-

Consider Preparative HPLC: For very difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.[2][6]

Workflow & Visualization

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying your crude product.

Caption: Decision workflow for purification of 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile.

General Column Chromatography Workflow

This diagram illustrates the key stages of purification by column chromatography.

Caption: Key stages of purification by silica gel column chromatography.

References

-

RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available from: [Link]

-

Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. Available from: [Link]

-

IUCr Journals. (n.d.). Coumarin 120 - crystallization experiments leading to a new type of polymorphism. Available from: [Link]

-

International Journal of New Research and Development. (n.d.). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. Available from: [Link]

-

ResearchGate. (2022, June 8). What are the techniques that can be use to purify coumarins?. Available from: [Link]

-

SIELC Technologies. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

-

PubChem. (n.d.). 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid. Available from: [Link]

-

Journal of Synthetic Chemistry. (2024, July 21). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Available from: [Link]

-

MDPI. (2024, February 17). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Available from: [Link]

-

ScienceDirect. (n.d.). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Available from: [Link]

-

Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Available from: [Link]

-

MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]

-

Taylor & Francis Online. (2016, February 11). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Available from: [Link]

-

PMC. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Available from: [Link]

-

PubChem. (n.d.). (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid. Available from: [Link]

-

Fisher Scientific. (n.d.). 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid, ≥95%, Thermo Scientific™. Available from: [Link]

-

PubMed. (2024, April 30). Nontargeted Analysis of Coumarins in Source Water and Their Formation of Chlorinated Coumarins as DBPs in Drinking Water. Available from: [Link]

-

SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]

-

Preprints.org. (2023, May 9). (E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)acrylate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. ijnrd.org [ijnrd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cup.edu.cn [cup.edu.cn]

Troubleshooting cyclization failures in 6,8-dichloro coumarin synthesis

Welcome to the technical support center for the synthesis of 6,8-dichloro coumarin and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthesis. The presence of two electron-withdrawing chlorine atoms on the phenolic ring introduces unique challenges, primarily concerning the critical cyclization step. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve a successful synthesis.

Troubleshooting Guide: Cyclization Failures & Low Yields

This section addresses the most common and frustrating issues encountered during the synthesis of 6,8-dichloro coumarins.

Q1: My Pechmann condensation with 2,4-dichlorophenol and ethyl acetoacetate is failing. I'm recovering only my starting materials or seeing a complex mixture. What is the primary cause and how can I fix it?

A1: The core issue is the severe electronic deactivation of the aromatic ring. The two chlorine atoms are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the 2,4-dichlorophenol ring. This makes the key intramolecular electrophilic aromatic substitution (the ring-closing step) extremely sluggish and require substantial energy input.[1] Standard Pechmann conditions that work for activated phenols like resorcinol will almost certainly fail here.

Here is a logical workflow to troubleshoot this specific problem:

Caption: Troubleshooting workflow for failed Pechmann cyclization.

Corrective Actions:

-

Catalyst Strength is Paramount: The choice of acid is the most critical variable.[1] While many coumarin syntheses use milder acids, 2,4-dichlorophenol requires a potent catalyst to drive the reaction.

Catalyst Type Example Suitability for Dichloro-Phenols Rationale Strong Brønsted Acid Concentrated H₂SO₄ Highly Recommended Provides the strong protonation needed for both transesterification and the Friedel-Crafts type cyclization. Lewis Acid AlCl₃, TiCl₄ Recommended Effectively activates the β-ketoester for electrophilic attack on the deactivated ring.[1][2] Solid Acid Catalyst Amberlyst-15, Sulfated Zirconia Potentially Effective Offers advantages in purification and catalyst recycling, but may still require high temperatures.[1][3] Weak/Mild Acid Acetic Acid, p-TsOH Not Recommended Insufficient acidity to overcome the high activation energy barrier of the deactivated system. -

Increase Thermal Energy: Harsher conditions are necessary.[1] Gradually increase the reaction temperature into the 110-140 °C range. If using a solvent, ensure it is stable at these temperatures (e.g., sulfolane) or, more commonly, run the reaction neat (solvent-free).[3]

-

Extend Reaction Time: These reactions are not fast. Monitor the reaction progress using Thin Layer Chromatography (TLC) over an extended period (e.g., 8, 12, or even 24 hours) to determine the point of maximum conversion.

Q2: I'm getting some product, but my yield is consistently below 30%. What are the likely causes of yield loss?

A2: Low yields can stem from an incomplete reaction, competing side reactions, or mechanical losses during workup.

-

Incomplete Reaction: This is the most probable cause. Refer to the corrective actions in A1. An insufficient catalyst, temperature, or reaction time will result in a large amount of unreacted starting material, directly lowering your isolated yield.

-

Competing Side Reactions: While less common for this specific substrate, the Simonis chromone cyclization is a known side reaction of the Pechmann condensation, especially when using catalysts like phosphorus pentoxide (P₂O₅), which favors a different reaction pathway.[4] This would lead to the formation of a 6,8-dichloro-2-methylchromone isomer instead of the desired coumarin. If you suspect this, careful characterization (NMR, MS) of the crude product is essential.

-

Suboptimal Workup: The standard workup involves pouring the hot, acidic reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the crude coumarin product.

-

Loss during precipitation: If the product has some solubility in the acidic water, you may lose material. Ensure the quench volume is large enough and the temperature is as low as possible.

-

Loss during filtration/washing: Do not wash the filtered product with copious amounts of water or ethanol, as the product may have slight solubility. Use ice-cold water sparingly.

-

Loss during recrystallization: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, acetic acid). Over-saturating the hot solution or cooling it too quickly can trap impurities and reduce the yield of pure crystals.

-

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Pechmann condensation, and why is the dichlorinated substrate so challenging?

A1: The Pechmann condensation is a multi-step, acid-catalyzed reaction.[4] While the exact sequence of events can be debated and may depend on the specific substrates and catalyst used, the core transformations are well-understood.[5][6]

-

Transesterification: The acid catalyst protonates the carbonyl of the β-ketoester (e.g., ethyl acetoacetate), making it susceptible to nucleophilic attack by the phenolic hydroxyl group of 2,4-dichlorophenol. This forms a new ester intermediate.

-

Electrophilic Aromatic Substitution (EAS): This is the rate-limiting and most challenging step for this substrate. The acid activates the ketone portion of the intermediate, which then attacks the electron-rich aromatic ring in an intramolecular Friedel-Crafts type reaction to form the new six-membered ring.

-

Dehydration: A final acid-catalyzed dehydration (elimination of water) from the cyclic intermediate generates the α,β-unsaturated system of the coumarin ring and restores aromaticity.[4]

The Challenge: The two chlorine atoms pull electron density away from the benzene ring through induction. This makes the ring significantly less nucleophilic and therefore less reactive towards the electrophilic attack in the EAS step (Step 2). A much higher activation energy is required for this step to proceed, necessitating the use of strong acids and high temperatures.[1]

Caption: Simplified mechanism of the Pechmann Condensation.

Q2: Which synthetic method is generally best for preparing 6,8-dichloro coumarins: Pechmann, Perkin, or Knoevenagel?

A2: Each method has distinct advantages and disadvantages, particularly when dealing with deactivated substrates.

| Method | Starting Materials | Conditions | Key Advantage | Key Disadvantage for 6,8-Dichloro |

| Pechmann Condensation | 2,4-Dichlorophenol + β-Ketoester (e.g., ethyl acetoacetate) | Strongly acidic, high temp.[1] | Uses simple, readily available starting materials.[7] | The key cyclization step is severely hindered by the deactivated phenol ring, requiring harsh conditions.[1] |

| Perkin Reaction | 3,5-Dichlorosalicylaldehyde + Acetic Anhydride | Basic (e.g., NaOAc), high temp.[8][9] | A classic and reliable method for coumarin synthesis.[10] | Requires the synthesis of 3,5-dichlorosalicylaldehyde, which is a multi-step process from 2,4-dichlorophenol. |

| Knoevenagel Condensation | 3,5-Dichlorosalicylaldehyde + Active Methylene Compound (e.g., diethyl malonate) | Mildly basic (e.g., piperidine)[11][12] | Generally proceeds under milder conditions than Pechmann or Perkin.[13] | Also requires the less common 3,5-dichlorosalicylaldehyde as a starting material. |

Q3: Can you provide a reliable starting protocol for the Pechmann synthesis of 6,8-dichloro-4-methylcoumarin?

A3: Absolutely. This protocol is designed to address the challenges of the deactivated substrate from the outset. Safety Note: This procedure involves concentrated sulfuric acid at high temperatures. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Experimental Protocol: Synthesis of 6,8-dichloro-4-methyl-2H-chromen-2-one

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorophenol (10.0 g, 61.3 mmol).

-

Gently warm the flask to melt the phenol (m.p. ~45 °C).

-

Add ethyl acetoacetate (8.0 g, 7.7 mL, 61.5 mmol, ~1.0 equiv). Stir to mix.

-

-

Catalyst Addition (Caution!):

-

Place the flask in an ice-water bath to control the initial exotherm.

-

Slowly and dropwise , add concentrated sulfuric acid (H₂SO₄, 10 mL) to the stirred mixture over 10-15 minutes. The mixture will become viscous and warm.

-

-

Reaction:

-

Remove the ice bath and fit the flask with a reflux condenser (or an air condenser).

-

Place the flask in a pre-heated oil bath at 120 °C .

-

Stir the reaction mixture vigorously at this temperature for 8 hours . The mixture will darken significantly.

-

Monitoring (Optional): After 4 hours, you can carefully take a small aliquot, quench it in water, extract with ethyl acetate, and spot on a TLC plate to check for product formation against the starting phenol.

-

-

Workup and Isolation:

-

Prepare a large beaker (1 L) with approximately 500 g of crushed ice.

-

Carefully and slowly , pour the hot, dark reaction mixture into the beaker of crushed ice while stirring vigorously with a glass rod. A solid precipitate should form.

-

Continue stirring for 30 minutes as the ice melts to ensure complete precipitation.

-

Isolate the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sparingly with two portions of ice-cold water (2 x 50 mL).

-

Press the solid as dry as possible on the filter. Allow it to air-dry overnight or dry in a vacuum oven at 50 °C.

-

-

Purification:

-

The crude, brownish solid can be purified by recrystallization.

-